6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves organic synthesis methods. One common synthetic route includes the use of 4-bromo-2-(4-fluorophenoxy)methyl-butyrates as a starting material . The reaction involves mixing sodium chloride and aluminum chloride, followed by heating and adding the starting material dropwise. The mixture is then heated further, and the product is extracted using dichloromethane . The resulting product is a deep green solid with a purity of 88.1% and a yield of 90.3% .
Chemical Reactions Analysis
6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include pyridinium chlorochromate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with pyridinium chlorochromate can yield 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde .
Scientific Research Applications
6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione has a wide range of scientific research applications. It is used in the synthesis of other organic compounds, including fluorinated heterocyclic compounds . In the field of medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals . Additionally, it is used in the development of Smo inhibitors, which are potential antitumor drugs .
Mechanism of Action
The mechanism of action of 6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, when used as an intermediate in the synthesis of Smo inhibitors, it targets the Smoothened (Smo) receptor, which is involved in the Hedgehog signaling pathway . This pathway plays a crucial role in cell growth and differentiation, making it a target for cancer therapy .
Comparison with Similar Compounds
6-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione can be compared with other similar compounds, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid . Both compounds share a similar core structure but differ in their functional groups. The presence of different functional groups can significantly impact their chemical reactivity and applications. Other similar compounds include 6-fluoro-4-hydroxychromane-2-carboxylic acid and 6-fluoro-4-oxochromane-2-carboxylic acid .
Properties
CAS No. |
1152315-50-8 |
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Molecular Formula |
C9H5FO3 |
Molecular Weight |
180.13 g/mol |
IUPAC Name |
6-fluoro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2 |
InChI Key |
JTVHSZKHCMQXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)OC1=O |
Purity |
95 |
Origin of Product |
United States |
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